2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 902278-34-6
Cat. No.: VC11883573
Molecular Formula: C26H24N2O4S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902278-34-6 |
|---|---|
| Molecular Formula | C26H24N2O4S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H24N2O4S/c1-17-4-9-20(10-5-17)27-25(29)16-28-15-24(26(30)22-14-19(3)8-13-23(22)28)33(31,32)21-11-6-18(2)7-12-21/h4-15H,16H2,1-3H3,(H,27,29) |
| Standard InChI Key | ORPNNWRVTBJMGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound belonging to the quinoline derivative class. Quinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a quinoline moiety, a sulfonyl group, and a phenyl group, which contribute to its pharmacological profile.
Synthesis
The synthesis of 2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions. These may include condensation reactions, substitution reactions, and other organic transformations. The choice of solvents, temperature, and reaction time are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to monitor the progress of the reactions.
Biological Activity
Quinoline derivatives are known for their potential biological activities, including antimicrobial and anticancer properties. While specific data on this compound's biological activity is limited, related quinoline compounds have shown selective toxicity towards certain cancer cell lines while sparing normal cells. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume